BenchChemオンラインストアへようこそ!

Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate

CYP450 inhibition Drug metabolism Isoxazole SAR

Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate (CAS 477869-99-1; MDL MFCD01814616) is a synthetic small molecule (C₁₄H₁₅NO₃, MW 245.27 g/mol) that combines an isoxazole (1,2-oxazole) heterocycle with a phenyl-substituted propanoate ethyl ester scaffold. The compound is commercially available as a research-grade building block with a minimum purity of 95%.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 477869-99-1
Cat. No. B2622749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate
CAS477869-99-1
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)C2=CC=NO2
InChIInChI=1S/C14H15NO3/c1-2-17-14(16)12(13-8-9-15-18-13)10-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3
InChIKeyGOFCYRWPLKXVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate (CAS 477869-99-1): Isoxazole–Phenylpropanoate Building Block for Medicinal Chemistry Procurement


Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate (CAS 477869-99-1; MDL MFCD01814616) is a synthetic small molecule (C₁₄H₁₅NO₃, MW 245.27 g/mol) that combines an isoxazole (1,2-oxazole) heterocycle with a phenyl-substituted propanoate ethyl ester scaffold. The compound is commercially available as a research-grade building block with a minimum purity of 95% . The 1,2-oxazole ring is recognized as a privileged pharmacophore in drug discovery, capable of engaging in hydrogen-bond donor/acceptor interactions with diverse enzyme and receptor targets .

Why Generic Isoxazole or Phenylpropanoate Analogs Cannot Substitute for Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate in Structure–Activity Programs


The precise substitution pattern of Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate—bearing an unsubstituted isoxazol-5-yl group directly at the α-position of the propanoate ester and a phenyl ring at the β-position—creates a distinct spatial and electronic environment that cannot be replicated by alternative regioisomers (e.g., isoxazol-3-yl or oxazole analogs) or differentially substituted phenylpropanoates . In isoxazole-based drug discovery, even minor positional changes (e.g., moving the heterocycle attachment from the 5- to the 3-position or introducing substituents on the phenyl ring) have been shown to substantially alter CYP450 inhibition profiles and metabolic stability [1]. The absence of electron-withdrawing substituents on the phenyl ring of the target compound differentiates it from analogs such as ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate, which exhibits measurable CYP3A4 and CYP2C9 inhibition (IC₅₀ ~11–12 µM) [1].

Quantitative Differential Evidence for Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate: Procurement-Relevant Comparisons with Closest Analogs


Unsubstituted Phenyl Ring Differentiates CYP450 Inhibition Liability from Dichlorophenyl Analog

The target compound contains an unsubstituted phenyl ring at the β-position, whereas its closest commercially available analog, ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate (CAS 87365-63-7), bears a 2,4-dichloro-substituted phenyl. This structural difference has a demonstrated impact on cytochrome P450 inhibition: the dichlorophenyl analog inhibits recombinant human CYP2C9 with an IC₅₀ of 11,000 nM (11 µM) and CYP3A4 with an IC₅₀ of 12,000 nM (12 µM) [1]. While no direct CYP450 inhibition data are published for the target compound, the absence of electron-withdrawing chlorine substituents and the resulting difference in lipophilicity and electron density create a structurally distinct starting point for medicinal chemistry optimization . The predicted LogP for the target compound is approximately 2.35 , whereas the dichlorophenyl analog has a higher predicted LogP (~3.5), consistent with its increased CYP450 binding.

CYP450 inhibition Drug metabolism Isoxazole SAR

Isoxazol-5-yl α-Substitution Pattern Offers Distinct Conformational Profile vs. 3-Substituted or β-Linked Regioisomers

The target compound features the isoxazol-5-yl group directly attached at the α-carbon of the propanoate chain (SMILES: CCOC(=O)C(CC1=CC=CC=C1)C1=CC=NO1). This contrasts with commonly available analogs such as methyl 3-(isoxazol-5-yl)propanoate (CAS 915776-16-8), where the isoxazole is attached at the terminal β-position via a saturated two-carbon linker, or 3-(3-phenylisoxazol-5-yl)propanoic acid (CAS 61656-43-7), where the phenyl ring is on the isoxazole rather than the propanoate backbone . The α-substitution pattern creates a chiral center at the α-carbon (currently supplied as racemate), which is absent in the β-linked analogs. This stereogenic center provides a handle for enantioselective synthesis or chiral resolution, a capability not available with the achiral β-linked propanoate analogs .

Conformational analysis Isoxazole regioisomerism Scaffold design

Ethyl Ester Prodrug Handle Distinguishes Target Compound from Free Acid Forms in Pharmacokinetic Optimization

The target compound exists as an ethyl ester, whereas several closely related isoxazole–phenylpropanoic acid derivatives are available as free carboxylic acids (e.g., 2-[4-(5-phenylisoxazol-3-yl)phenyl]propanoic acid, CAS 78868-43-6) or methyl esters [1]. In the broader isoxazole/oxazole phenylpropanoic acid class, the ethyl ester functionality has been specifically employed as a metabolically labile prodrug moiety: a PubMed-indexed study on 6-amino-nicotinic acid derivatives demonstrated that 5-alkyl-oxazole bioisosteres retained sub-micromolar potency of the parent ethyl esters while exhibiting differential CYP450-dependent microsomal metabolism [2]. This class-level SAR indicates that the choice of ester (ethyl vs. methyl vs. free acid) is a critical determinant of both potency and metabolic fate, and that the target compound's ethyl ester provides a specific vector for esterase-mediated activation or metabolic profiling studies [2].

Ester prodrug Pharmacokinetics Isoxazole SAR

Recommended Application Scenarios for Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate Based on Evidence


Fragment-Based Lead Generation in PPAR or Metabolic Disease Programs

The isoxazole–phenylpropanoate scaffold is structurally related to known PPARα/γ dual agonist chemotypes containing α-ethoxy phenylpropanoic acid motifs [1]. The target compound, with its unsubstituted phenyl ring and α-isoxazol-5-yl substitution, serves as a minimal pharmacophore fragment for SAR expansion in metabolic disease targets. Procurement of this compound is warranted when a program requires an isoxazole-containing fragment that lacks halogen substituents, thereby providing a clean baseline for systematic substituent introduction [2].

Chiral Pool Synthesis and Enantioselective Lead Optimization

Because the target compound contains a chiral α-carbon bearing the isoxazole ring, it can be employed in the synthesis of enantiomerically enriched 2-arylpropionic acid derivatives, a class with established precedence in non-steroidal anti-inflammatory and hypolipidemic drug discovery [1]. The racemic ethyl ester can be resolved via chiral chromatography or enzymatic hydrolysis, enabling stereochemistry–activity relationship (SSAR) investigations that are not possible with achiral β-linked isoxazole–propanoate analogs [2].

CYP450 Metabolic Profiling Comparator Studies

The predicted lower lipophilicity (LogP ~2.35) and absence of halogen substituents differentiate the target compound from the dichlorophenyl analog that exhibits CYP3A4 and CYP2C9 inhibition (IC₅₀ ~11–12 µM) [1]. This compound can serve as a negative control or baseline comparator in CYP450 inhibition screening panels when assessing the metabolic liability introduced by halogenation or other phenyl ring substitutions in isoxazole–phenylpropanoate series [2].

Quote Request

Request a Quote for Ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.